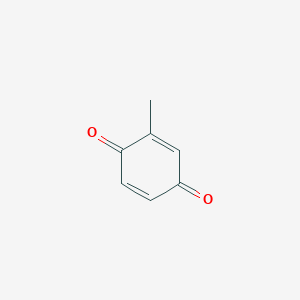







|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(O)(=O)C>[CH3:8][C:1]1[C:6](=[O:7])[CH:5]=[CH:4][C:3](=[O:9])[CH:2]=1
|


|
Name
|
|
|
Quantity
|
5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
|
Name
|
Ti-superoxide
|
|
Quantity
|
125 mg
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 50-60° C. under inert atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated for 1 h
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was recovered by simple filtration and 2-methyl-1,4-benzoquinone
|
|
Type
|
CUSTOM
|
|
Details
|
formed (96%)
|
|
Type
|
CUSTOM
|
|
Details
|
was separated by chromatographic purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C(C=CC(C1)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |